2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol
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Overview
Description
2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol is a compound that features both an amino group and an imidazole ring attached to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol typically involves the formation of the imidazole ring followed by its attachment to the phenol group. One common method involves the reaction of 2-methylimidazole with a suitable phenol derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenol and imidazole derivatives.
Scientific Research Applications
2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The amino and phenol groups can form hydrogen bonds with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: Lacks the phenol group but shares the imidazole core.
2-Amino-5-phenylphenol: Lacks the imidazole ring but has a similar phenol structure.
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Similar structure but with a different substitution pattern on the imidazole ring.
Uniqueness
2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol is unique due to the presence of both the amino group and the imidazole ring attached to the phenol moiety.
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-amino-5-(2-methylimidazol-1-yl)phenol |
InChI |
InChI=1S/C10H11N3O/c1-7-12-4-5-13(7)8-2-3-9(11)10(14)6-8/h2-6,14H,11H2,1H3 |
InChI Key |
UKZZKDYQLMNTDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC(=C(C=C2)N)O |
Origin of Product |
United States |
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